molecular formula C17H16N4OS2 B5609552 2-(1H-benzimidazol-2-ylthio)-N'-[4-(methylthio)benzylidene]acetohydrazide

2-(1H-benzimidazol-2-ylthio)-N'-[4-(methylthio)benzylidene]acetohydrazide

Cat. No. B5609552
M. Wt: 356.5 g/mol
InChI Key: CGEQXDAZMKUGGO-VCHYOVAHSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves multi-step reactions, starting from o-phenylenediamine as a precursor. The compound of interest may be synthesized through condensation, alkylation, and hydrazide formation steps. For instance, similar compounds have been synthesized using o-phenylenediamine and various acids or acyl chlorides, followed by reactions with hydrazine hydrate to produce the corresponding acetohydrazides, which are then further modified to yield the target compound (Salahuddin et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the compound , can be characterized by spectroscopic methods such as NMR and X-ray crystallography. These techniques provide detailed information about the molecular geometry, electronic structure, and conformational dynamics. The presence of the benzimidazole core, along with thioether and hydrazide functionalities, contributes to the compound's chemical behavior and interaction with biological targets (Al-Omran & El-Khair, 2016).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, including nucleophilic substitutions, condensation with aldehydes to form hydrazones, and reactions with isocyanates or isothiocyanates. These reactions are influenced by the electronic and steric properties of the substituents attached to the benzimidazole core. The compound's reactivity is also affected by the presence of the thioether and hydrazide groups, which can undergo further chemical modifications (Brown et al., 1978).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, particularly the nature and position of substituents. The introduction of thioether and hydrazide groups can influence the compound's solubility in organic solvents and water, affecting its usability in chemical and biological experiments (Inkaya et al., 2012).

Chemical Properties Analysis

The chemical properties of "2-(1H-benzimidazol-2-ylthio)-N'-[4-(methylthio)benzylidene]acetohydrazide" are defined by its functional groups. The benzimidazole moiety contributes to the compound's acidity and basicity, while the thioether and hydrazide functionalities impact its nucleophilicity and electrophilicity. These chemical properties play a significant role in the compound's reactivity and interactions with various reagents and biological targets (Martin & Tittelbach, 1985).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c1-23-13-8-6-12(7-9-13)10-18-21-16(22)11-24-17-19-14-4-2-3-5-15(14)20-17/h2-10H,11H2,1H3,(H,19,20)(H,21,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEQXDAZMKUGGO-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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